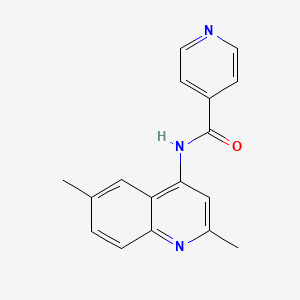

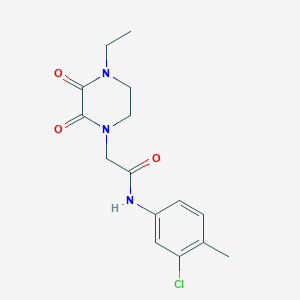

2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids and their esters are organic compounds that contain a boronic acid or boronate ester group. They are known for their versatility in various chemical reactions, including coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acids and their esters generally consists of a boron atom bonded to an organic group and two hydroxyl groups (or one if it’s an ester). The boron atom is sp2 hybridized, resulting in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids and their esters are known for their reactivity and are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

Boronic acids and their esters are generally solid at room temperature and are known for their stability. They are often soluble in common organic solvents .Applications De Recherche Scientifique

Synthesis and Functionalization

Nickel-Catalyzed Borylation of Polyfluoroarenes : A study by Zhou et al. (2016) demonstrates the use of nickel catalysis for the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This method allows for the conversion of partially fluorinated arenes into their corresponding boronate esters, showcasing the compound's potential as a versatile building block in synthesis (Zhou et al., 2016).

Ni/Cu-Catalyzed Defluoroborylation : Niwa et al. (2015) achieved the transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage using Ni/Cu catalysis. This process underscores the compound's role in enabling diverse functionalizations of fluoroarenes, further broadening its applicability in creating functionalized arenes (Niwa et al., 2015).

Materials Science Applications

Phosphorescence from Arylboronic Esters : An interesting property of arylboronic esters, including those similar to 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, is their ability to exhibit long-lived room-temperature phosphorescence. Shoji et al. (2017) found that simple arylboronic esters can be phosphorescent in the solid state at room temperature, challenging the traditional view that heavy atoms or carbonyl groups are necessary for efficient phosphorescence. This discovery opens new avenues for the use of these compounds in the development of new phosphorescent materials (Shoji et al., 2017).

Organic Synthesis

Ligand-Promoted Cross-Coupling : Wang et al. (2016) described the Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters, facilitated by a bidentate phosphine ligand. This method highlights the compound's utility in cross-coupling reactions, enabling the efficient synthesis of arylated products and showcasing its value in complex organic transformations (Wang et al., 2016).

Polymerisation-Resistant Synthesis : D'Hooge et al. (2008) reported a method for the polymerization-resistant synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters. This demonstrates the compound's importance as a precursor for functional polymers, highlighting its role in the synthesis of polymerizable monomers while maintaining resistance to unwanted polymerization (D'Hooge et al., 2008).

Mécanisme D'action

Target of Action

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It’s known that boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of their reactions is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Pharmacokinetics

It’s known that the solubility of phenylboronic acids and their esters in different solvents can significantly affect their bioavailability . For instance, phenylboronic acid has high solubility in ether and ketones, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .

Result of Action

Boronic acid pinacol ester compounds are known for their good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other compounds. For instance, the pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Also, the solubility of these compounds in different solvents can significantly affect their bioavailability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZMCQJGOPXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)

![N-[2-[(2,2-Dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2991753.png)

![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)

![1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2991768.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B2991769.png)

![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)